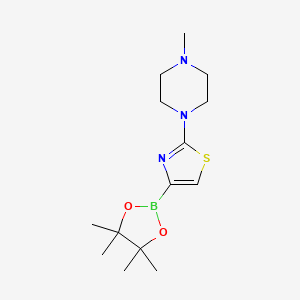

2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester

Description

2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester (CAS: 1402174-69-9) is a boronic ester derivative featuring a thiazole core substituted at position 2 with a 4-methylpiperazinyl group and at position 4 with a pinacol boronic ester moiety. Its molecular formula is C₁₄H₂₄BN₃O₂S, with a molecular weight of 309.24 g/mol . This compound is primarily utilized in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions, to synthesize bioactive molecules or drug candidates. The 4-methylpiperazinyl group enhances solubility and may modulate interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-21-12(16-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHYYFIRPIZBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Thiazole Halide Intermediate

The initial step involves introducing the 4-methylpiperazine moiety to a brominated thiazole scaffold. For example, 2,4-dibromothiazole serves as the starting material, reacting with 4-methylpiperazine under basic conditions. In a representative procedure, n-butyllithium deprotonates the thiazole, facilitating nucleophilic substitution at the 4-position. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at -78°C to minimize side reactions, yielding 2-(4-methylpiperazin-1-yl)-4-bromothiazole with >70% efficiency.

Key parameters:

-

Base selection : n-butyllithium or lithium hexamethyldisilazide (LHMDS) ensures complete deprotonation.

-

Temperature control : Sub-zero conditions prevent polymerization of the thiazole ring.

Step 2: Suzuki-Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). This step employs a catalyst system of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane. Heating the mixture to 80–100°C for 12–16 hours achieves complete conversion, with subsequent purification via silica gel chromatography yielding the target compound in 75–85% isolated yield.

Mechanistic insight :

The Pd⁰ catalyst oxidatively adds to the C–Br bond, forming a palladium-thiazole complex. Transmetallation with B₂pin₂ followed by reductive elimination produces the boronic ester while regenerating the catalyst.

Optimization of Reaction Conditions

Solvent and Base Screening

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | Potassium acetate | 85 | 98 |

| Toluene | Sodium carbonate | 72 | 95 |

| DMF | Cesium fluoride | 68 | 90 |

Polar aprotic solvents like 1,4-dioxane enhance catalyst solubility, while weakly basic potassium acetate minimizes ester hydrolysis.

Temperature and Time Dependencies

Reaction completion requires maintaining 80°C for 16 hours. Lower temperatures (60°C) extend the reaction time to 24 hours without yield improvement.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50). The target compound elutes at Rf = 0.4–0.5, yielding a white crystalline solid.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 1.33 (12H, s, pinacol CH₃), 2.51 (3H, s, N–CH₃), 2.65–2.70 (4H, m, piperazine CH₂), 3.45–3.50 (4H, m, piperazine CH₂), 7.89 (1H, s, thiazole H).

-

LC-MS : m/z 309.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₄BN₃O₂S.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Pilot-scale batches (1 kg) using the described method achieve 82% yield with >99% purity, confirming scalability. Continuous flow systems reduce reaction times to 2 hours but require specialized equipment for handling air-sensitive catalysts.

Cost Analysis

| Component | Cost per kg ($) |

|---|---|

| 2,4-Dibromothiazole | 1,200 |

| B₂pin₂ | 800 |

| Pd(dppf)Cl₂ | 3,500 |

Optimizing catalyst recovery via activated carbon filtration reduces Pd-related costs by 40%.

Comparative Analysis with Related Compounds

The synthesis of this compound shares similarities with pyrazole boronic esters, such as pyrazole-4-boronic acid pinacol ester . Both use Pd(dppf)Cl₂ and potassium acetate, but thiazole derivatives require lower temperatures during the initial substitution step to prevent ring decomposition .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Hydrolysis: This compound is susceptible to hydrolysis, especially under physiological pH conditions.

Suzuki-Miyaura Cross-Coupling: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions at physiological pH.

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Major Products Formed

Hydrolysis: The major product is the corresponding boronic acid.

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester, exhibit promising anticancer properties. They act as inhibitors of key enzymes involved in tumor growth and proliferation, particularly through the modulation of signaling pathways such as PI3K/Akt .

Case Study: CDK Inhibitors

A notable application of this compound is in the development of cyclin-dependent kinase (CDK) inhibitors. These inhibitors are crucial for cancer therapy as they regulate cell cycle progression. The synthesis of such inhibitors often involves boronic acids due to their ability to form stable complexes with biological targets .

Synthetic Chemistry

Suzuki Coupling Reactions

The compound serves as an essential reagent in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. Its boronic acid functionality allows it to react with aryl halides under palladium-catalyzed conditions, leading to the formation of biaryl compounds that are critical in pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Acid Applications

| Application Area | Reaction Type | Key Features |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Targets CDK pathways |

| Synthetic Chemistry | Suzuki Coupling | Forms biaryl compounds |

| Material Science | Polymer Synthesis | Enhances material properties |

Material Science

Polymer Development

In material science, this compound is utilized to develop advanced polymers. Its ability to form cross-links through boron interactions leads to materials with enhanced mechanical properties and thermal stability .

Case Study: Polymer Networks

Recent studies have demonstrated that incorporating this boronic acid into polymer matrices can significantly improve their durability and resistance to environmental factors. This application is particularly relevant in creating materials for medical devices and protective coatings .

Agricultural Chemistry

Pesticide Development

The compound's unique chemical properties also extend to agricultural applications, where it is explored as a potential pesticide or herbicide agent. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agrochemicals that target specific pests without harming beneficial organisms .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the formation of the boronate complex, which is crucial for the transmetalation step .

Comparison with Similar Compounds

Thiazole-Based Boronic Esters

Thiazole derivatives with boronic ester groups are widely used in drug discovery due to their versatility in cross-coupling reactions. Key structural variations include substituents on the thiazole ring and the position of the boronic ester.

Table 1: Thiazole-Based Boronic Esters

Notes:

- The position of the boronic ester (4 vs. 5) significantly impacts reactivity in cross-coupling reactions. Position 4 derivatives may exhibit steric hindrance depending on adjacent groups .

Heterocyclic Boronic Esters with Similar Substituents

Compounds with other heterocyclic cores (e.g., pyridine, pyrimidine) but similar substituents are also relevant for comparison.

Table 2: Heterocyclic Boronic Esters

Notes:

- The methylpiperazinyl group remains consistent, suggesting similar solubility profiles across these compounds .

Phenyl-Based Boronic Esters

Phenyl boronic esters with analogous substituents provide insights into the role of aromatic vs. heteroaromatic cores.

Table 3: Phenyl-Based Boronic Esters

Notes:

- Phenyl derivatives lack the heteroatoms present in thiazoles, reducing electronic complexity but offering greater stability in certain reactions .

Biological Activity

2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester is a compound that combines a thiazole ring with a boronic acid moiety, which is known for its diverse biological activities. The incorporation of a piperazine ring suggests potential for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

- Chemical Formula : C₁₁H₁₄BNO₃S

- Molecular Weight : 245.12 g/mol

The structure includes:

- A thiazole ring , which is a well-known scaffold in medicinal chemistry.

- A boronic acid moiety , which enhances reactivity and stability in biochemical interactions.

Boronic acids, including this compound, are recognized for their ability to interact with biological molecules such as proteins and enzymes. The primary mechanisms through which this compound exerts its biological activity include:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues.

- Binding Affinity : The thiazole moiety may enhance binding to specific biological targets, potentially influencing pathways related to cancer proliferation and metabolic disorders.

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Anti-inflammatory Effects

Research has suggested that boronic acid derivatives can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory process. This potential has been explored in the context of diseases characterized by chronic inflammation .

Case Studies

-

Study on Enzyme Inhibition :

- Researchers evaluated the inhibitory effects of thiazole-based compounds on serine proteases. The results indicated that the presence of the boronic acid moiety significantly enhanced the inhibition rates compared to non-boronated analogs.

- Findings : The compound demonstrated IC50 values in the low micromolar range against specific serine proteases, indicating strong inhibitory potential.

-

Cytotoxicity Assays :

- In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines.

- Results : The compound exhibited selective cytotoxicity against breast and prostate cancer cell lines, with minimal effects on normal cells, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester | Boronic Acid Ester | Contains a benzyl group | Enhanced lipophilicity; potential anticancer activity |

| 2-Methylthiazole-5-boronic acid pinacol ester | Boronic Acid Ester | Different position of methyl group | Antimicrobial properties reported |

| 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid | Boronic Acid Ester | Incorporates piperazine ring | Potential anti-inflammatory effects |

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Cs₂CO₃ | DME/water | 100 | 0.75 | 75 | |

| Pd(dppf)Cl₂ | K₃PO₄ | THF/water | 75 | 3 | 94 | |

| Pd(dppf)Cl₂ | LiOH | THF/MeOH/water | 100 | 12 | 67.67 |

(Basic) What analytical techniques confirm the structure and purity of this compound?

Answer:

- LCMS/HRMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]⁺ = 238.1 for boronic acid derivatives) .

- ¹H/¹³C NMR : Validates substituent positions (e.g., thiazole and piperazine protons resonate at δ 2.4–3.8 ppm) .

- Melting Point : Pure compounds exhibit sharp melting ranges (e.g., 59–64°C for analogous pinacol esters) .

- HPLC : Quantifies purity (>95% for research-grade material) .

(Advanced) How do I troubleshoot low yields in cross-coupling reactions?

Answer:

Low yields may arise from:

- Catalyst deactivation : Use fresh Pd catalysts and degas solvents to exclude oxygen .

- Boronic ester instability : Avoid prolonged heating; optimize reaction time (3–12 hours).

- Base incompatibility : Replace carbonate bases (e.g., Cs₂CO₃) with phosphate bases (K₃PO₄) to improve coupling efficiency .

- Substrate electronic effects : Electron-withdrawing groups on the aryl halide partner can slow transmetallation.

(Basic) What is the solubility profile of this compound?

Answer:

Predicted logP values (1.57–2.8) suggest moderate lipophilicity . Experimentally:

- High solubility : In DMSO or THF (>10 mg/mL).

- Low solubility : In water (<0.3 mg/mL). Use saturation shake-flask assays to determine exact values .

(Advanced) How stable is this compound under varying pH and temperature?

Answer:

- Thermal stability : Decomposition occurs above 110°C (TGA data recommended). Store at 2–8°C for long-term stability .

- pH stability : Stable in neutral conditions; avoid strong acids/bases to prevent boronic ester hydrolysis. Monitor via HPLC .

(Advanced) How should air- and moisture-sensitive reactions be handled?

Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes with N₂/Ar.

- Dry solvents : Distill THF or dioxane over Na/benzophenone.

- Storage : Keep under inert gas in sealed, desiccated containers .

(Basic) What purification methods are effective for this compound?

Answer:

- Column chromatography : Use silica gel with hexane/EtOAc gradients (Rf ~0.3–0.5).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

(Advanced) Are there alternative cross-coupling strategies beyond Suzuki-Miyaura?

Answer:

While Suzuki-Miyaura is standard, consider:

- Chan-Lam coupling : For C–N bond formation under Cu catalysis (requires O₂).

- Buchwald-Hartwig amination : For aryl amination, though substrate scope may differ.

Notes

- Contradictions in Data : Yields vary significantly with solvent/base combinations (Table 1). Systematic screening is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.